N-(1-Phenylpropylidene)methanamine

Description

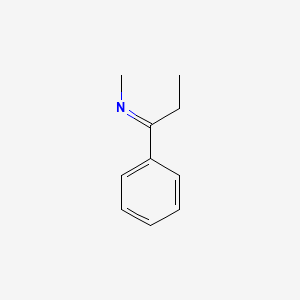

N-(1-Phenylpropylidene)methanamine is a Schiff base characterized by an imine functional group (-C=N-) formed via condensation of a primary amine and a carbonyl compound. Its structure consists of a phenyl group attached to a propylidene chain, with a methanamine moiety. This compound serves as a versatile ligand in coordination chemistry and participates in cycloaddition reactions due to its electron-deficient imine bond . Evidence from synthesis protocols indicates its use in forming heterocyclic adducts, such as in the preparation of (Z)-1-(4-Methoxyphenyl)-N-(1-phenylpropylidene)methanamine oxide (31% yield via condensation of propiophenone and p-methoxy-benzylhydroxylamine) .

Properties

CAS No. |

29640-04-8 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

N-methyl-1-phenylpropan-1-imine |

InChI |

InChI=1S/C10H13N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |

InChI Key |

CXFYJBBNOVSOAD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NC)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanamine, N-(1-phenylpropylidene)-, (Z)- typically involves the condensation reaction between methanamine and 1-phenylpropanal. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:

Methanamine+1-Phenylpropanal→Methanamine, N-(1-phenylpropylidene)-, (Z)-+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-(1-phenylpropylidene)-, (Z)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Primary or secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methanamine, N-(1-phenylpropylidene)-, (Z)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanamine, N-(1-phenylpropylidene)-, (Z)- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

N-(Phenylmethylene)methanamine

- Structure : Lacks the propylidene chain, featuring a direct phenyl-methylene-imine linkage.

- Reactivity : Participates in 1,3-dipolar cycloadditions with strained alkenes (e.g., cyclopropylidenecyclobutane), forming spirocyclic isoxazolidines regioselectively .

N-(2-Pyridinylmethylene)methanamine

- Structure : Substitutes phenyl with a pyridinyl group, introducing nitrogen heteroatoms.

- Coordination Chemistry: Acts as a tridentate ligand (N,N,N-donor) in copper(II) complexes, enabling distorted square planar geometries (e.g., [CuL2I] in ).

- Key Difference : The pyridinyl group enhances metal-binding affinity and stabilizes coordination complexes more effectively than phenyl substituents .

N-(1H-Benzimidazol-2-yl)-1-(4-Chlorophenyl)methanamine

- Structure : Incorporates a benzimidazole ring and a 4-chlorophenyl group.

- Key Difference : The benzimidazole moiety enables hydrogen bonding and π-π stacking, critical for biological interactions.

Saturated Amine Analogues

Methyl(1-Phenylpropyl)amine

Halogenated Derivatives

N-(1-Chloropropylidene)-2-Phenoxyethanamine

- Structure: Features a chlorine atom on the propylidene chain and a phenoxyethyl group.

- Reactivity : The electron-withdrawing chlorine increases imine electrophilicity, accelerating nucleophilic attacks.

- Key Difference: Enhanced reactivity in forming cycloadducts compared to non-halogenated analogues .

Comparative Data Table

Research Findings and Mechanistic Insights

- Cycloaddition Reactions: this compound undergoes regioselective 1,3-dipolar cycloadditions with strained alkenes, forming spirocyclic products. Pyrolysis of these adducts yields azepinones via cyclobutane ring-opening, a pathway influenced by substituent electronic effects .

- Metal Coordination : Copper(II) complexes with Schiff base ligands (e.g., HL2 in ) exhibit distorted geometries due to ligand flexibility and intermolecular interactions, highlighting the role of substituents in stabilizing metal-ligand bonds .

- Biological Activity : Compounds like N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine show structure-dependent phytotoxicity, emphasizing the importance of aromatic and heterocyclic groups in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.